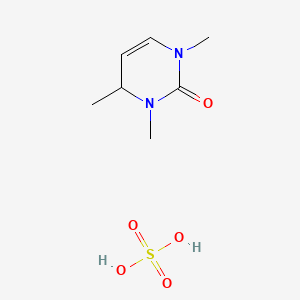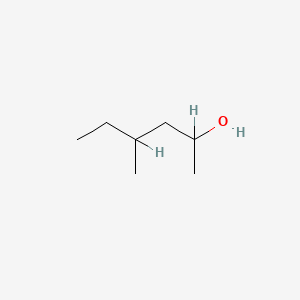![molecular formula C10H10O2S2 B3369284 [3,3'-Bithiophene]-4,4'-dimethanol CAS No. 23062-33-1](/img/structure/B3369284.png)
[3,3'-Bithiophene]-4,4'-dimethanol
Übersicht
Beschreibung
[3,3’-Bithiophene]-4,4’-dimethanol: is an organic compound consisting of two thiophene rings connected at the 3-position, with hydroxymethyl groups attached to the 4-positions of each thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidative Molecular Layer Deposition (oMLD): This method involves the use of 3,3’-bithiophene monomers. .
Suzuki Coupling: The synthesis of [3,3’-Bithiophene]-4,4’-dimethanol can also be achieved through a Suzuki coupling reaction.
Industrial Production Methods: The industrial production of [3,3’-Bithiophene]-4,4’-dimethanol typically involves large-scale oxidative molecular layer deposition due to its efficiency and ability to produce high-quality materials suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3,3’-Bithiophene]-4,4’-dimethanol can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced thiophene derivatives.
Substitution: Substitution reactions involving [3,3’-Bithiophene]-4,4’-dimethanol can occur, where the hydroxymethyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are often employed in substitution reactions.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: [3,3’-Bithiophene]-4,4’-dimethanol is used in the development of organic semiconductors and conductive polymers.
Optoelectronics: This compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells.
Biology and Medicine:
Biosensors: The compound’s conductive properties make it suitable for use in biosensors for detecting biological molecules.
Industry:
Nanofiltration Membranes: The compound is used in the production of high-performance organic solvent nanofiltration membranes
Wirkmechanismus
The mechanism of action of [3,3’-Bithiophene]-4,4’-dimethanol involves its ability to participate in electron transfer processes due to its conjugated structure. The hydroxymethyl groups enhance its solubility and reactivity, allowing it to interact with various molecular targets and pathways in electronic and optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiophene: Similar in structure but lacks the hydroxymethyl groups, making it less soluble and reactive.
3,3’-Bithiophene: Similar backbone but without the hydroxymethyl groups, affecting its electronic properties.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, which can enhance its electronic properties but also increases its complexity
Uniqueness:
- **Hyd
Eigenschaften
IUPAC Name |
[4-[4-(hydroxymethyl)thiophen-3-yl]thiophen-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c11-1-7-3-13-5-9(7)10-6-14-4-8(10)2-12/h3-6,11-12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZQNEAMPXRTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C2=CSC=C2CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311327 | |
| Record name | [3,3'-Bithiophene]-4,4'-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-33-1 | |
| Record name | NSC241161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3,3'-Bithiophene]-4,4'-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraene](/img/structure/B3369286.png)





